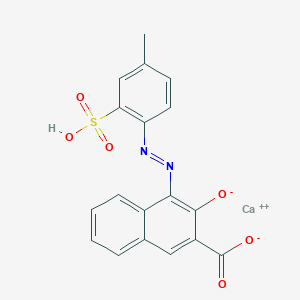
Lithol Rubine BK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithol Rubine BK is a reddish synthetic azo dye, known for its vibrant magenta color when printed. It is slightly soluble in hot water, insoluble in cold water, and insoluble in ethanol. When dissolved in dimethylformamide, its absorption maximum lies at about 442 nanometers . This compound is commonly used in dyeing plastics, paints, printing inks, and textiles. It is also used as a food dye with the European Union’s E number E180 .
Méthodes De Préparation
Lithol Rubine BK is prepared by azo coupling with 3-hydroxy-2-naphthoic acid . The synthetic route involves the reaction of 3-hydroxy-2-naphthoic acid with 4-methyl-2-sulfonatophenylhydrazine under acidic conditions to form the azo compound. The reaction conditions typically include maintaining a temperature of around 0-5°C to ensure the stability of the diazonium salt formed during the process . Industrial production methods involve large-scale azo coupling reactions, followed by filtration, washing, and drying to obtain the final product as a red powder .
Analyse Des Réactions Chimiques
Lithol Rubine BK undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the reagents used.
Reduction: The azo group can be reduced to form amines. Common reducing agents include sodium dithionite and zinc dust.
Substitution: The sulfonate group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. Major products formed from these reactions include different derivatives of the original azo compound .
Applications De Recherche Scientifique
Lithol Rubine BK has a wide range of scientific research applications:
Chemistry: Used as a standard dye in various analytical techniques, including spectrophotometry.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Widely used in the textile, paint, and printing industries for its vibrant color and stability
Mécanisme D'action
The mechanism of action of Lithol Rubine BK involves its ability to form stable complexes with various substrates. The azo group in the compound can interact with different molecular targets, leading to changes in the absorption and emission properties of the dye. This interaction is influenced by the pH of the environment and the presence of other ions or molecules .
Comparaison Avec Des Composés Similaires
Lithol Rubine BK is compared with other similar azo dyes, such as:
- Pigment Rubine
- Carmine 6B
- Brilliant Carmine 6B
- Permanent Rubin L6B
These compounds share similar structures and properties but differ in their specific applications and stability under different conditions. This compound is unique due to its specific absorption maximum and its use as a standard magenta dye in printing processes .
Propriétés
Formule moléculaire |
C18H12CaN2O6S |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
calcium;4-[(4-methyl-2-sulfophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
Clé InChI |
PZTQVMXMKVTIRC-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-])S(=O)(=O)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)

![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)
![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)

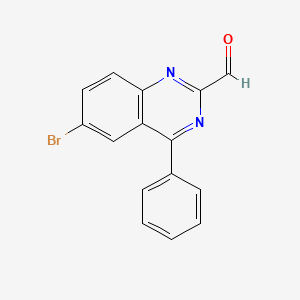
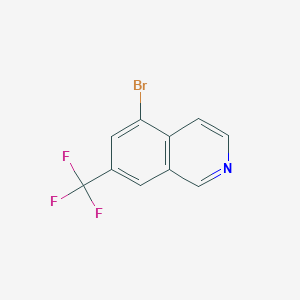

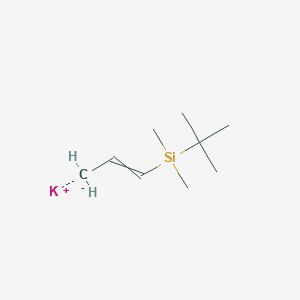
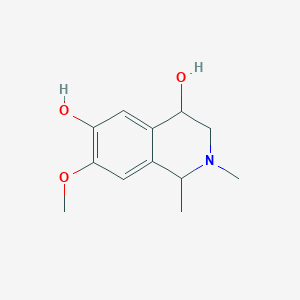
![2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide](/img/structure/B12516376.png)

![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)
